molecular formula C24H21N5O3 B14112133 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14112133
M. Wt: 427.5 g/mol
InChI Key: OJNJQVDUWDQKOB-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. The synthetic route typically starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the methyl, oxopropyl, phenyl, and o-tolyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the structure, leading to the formation of addition products

Scientific Research Applications

1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

    1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound has a similar structure but with a p-tolyl group instead of an o-tolyl group.

    1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound features an m-tolyl group instead of an o-tolyl group.

    1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-trione: This compound has an additional oxo group, making it a trione.

Properties

Molecular Formula

C24H21N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

4-methyl-6-(2-methylphenyl)-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H21N5O3/c1-15-9-7-8-12-18(15)29-19(17-10-5-4-6-11-17)14-27-20-21(25-23(27)29)26(3)24(32)28(22(20)31)13-16(2)30/h4-12,14H,13H2,1-3H3

InChI Key

OJNJQVDUWDQKOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5

Origin of Product

United States

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